1-(Isoquinolin-8-YL)ethanone
Description
Contextualization within Heterocyclic Chemistry Research
Overview of Isoquinoline (B145761) as a Core Heterocyclic Scaffold
Isoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₇N. numberanalytics.com It is a structural isomer of quinoline (B57606), both of which are composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgresearchgate.net This bicyclic structure is the backbone of many thousands of natural plant alkaloids, and the term "isoquinoline" is often used in a broader sense to refer to its numerous derivatives. wikipedia.org First isolated from coal tar in 1885, isoquinoline has since been the subject of extensive research due to its prevalence in biologically active compounds. numberanalytics.comslideshare.net
The isoquinoline nucleus is a key feature in a wide array of pharmacologically active compounds. numberanalytics.com For instance, the alkaloid papaverine, which contains a 1-benzylisoquinoline (B1618099) backbone, is utilized as a vasodilator. numberanalytics.comwikipedia.org Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. numberanalytics.comontosight.ai Beyond pharmaceuticals, isoquinolines find applications in the manufacturing of dyes, paints, insecticides, and fungicides. They are also employed as solvents and corrosion inhibitors. wikipedia.org The versatility of the isoquinoline scaffold stems from the ability to modify its structure to generate compounds with a wide range of chemical and biological properties. numberanalytics.com
From a chemical standpoint, isoquinoline is a weak base. wikipedia.org The nitrogen atom's lone pair of electrons is not involved in the aromatic system and can be protonated to form salts with strong acids. researchgate.net Electrophilic substitution reactions, such as nitration, typically occur at the 5- and 8-positions of the benzene ring. gcwgandhinagar.comstackexchange.com Conversely, nucleophilic substitution reactions preferentially occur at the 1-position of the heterocyclic ring. gcwgandhinagar.com A variety of synthetic methods, including the Bischler-Napieralski and Pomeranz–Fritsch reactions, have been developed to produce isoquinoline and its derivatives. wikipedia.orggcwgandhinagar.com
Role of the Ethanone (B97240) Functionality in Organic Reactivity
The ethanone group, which consists of a carbonyl group (C=O) bonded to a methyl group and another carbon atom, is a key functional group in organic chemistry. ontosight.ai Its presence introduces a reactive center within a molecule, capable of participating in a diverse range of chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many important reactions in organic synthesis.
Key reactions involving the ethanone moiety include:
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles.
Aldol (B89426) Condensation: The α-hydrogens (on the methyl group) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in aldol condensations.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Conversely, it can be reduced to an alcohol. The Wolff-Kishner reduction specifically converts a ketone to an alkane. indusuni.ac.in
The reactivity of the ethanone functionality can be influenced by the electronic effects of other substituents on the molecule. This modulation of reactivity allows for selective chemical modifications, a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai
Justification for Focused Research on 1-(Isoquinolin-8-YL)ethanone
Gap Analysis in Current Isoquinoline Literature Pertaining to the 8-Position
While research on isoquinoline and its derivatives is extensive, a review of the literature reveals a comparative gap in the exploration of compounds substituted at the 8-position, particularly with an ethanone group. Much of the existing research has focused on substitutions at other positions, such as the 1, 3, and 7 positions, leading to the development of various biologically active compounds. smolecule.comsigmaaldrich.commdpi.comchemsrc.com
For instance, electrophilic substitution reactions on the isoquinoline ring are known to favor the 5- and 8-positions. gcwgandhinagar.comstackexchange.com However, a comprehensive investigation into the synthesis and reactivity of a diverse range of 8-substituted isoquinolines, especially those with functionalities like the ethanone group, appears to be less common. A recent study highlighted the lack of established synthetic pathways for preparing 8-substituted-3-formyl-isoquinolines, necessitating the development of a new synthesis method. acs.org This indicates that the chemistry of the 8-position is an area ripe for further exploration. While there are reports on the synthesis of 8-substituted quinolines, the specific focus on this compound is limited. acs.org
Potential for Novel Chemical Transformations and Biological Activity
The strategic placement of an ethanone group at the 8-position of the isoquinoline scaffold in This compound presents intriguing possibilities for both novel chemical transformations and significant biological activity. The juxtaposition of the electron-withdrawing ethanone group and the heterocyclic nitrogen atom can influence the electronic distribution across the entire ring system, potentially leading to unique reactivity patterns not observed in other substituted isoquinolines.
The presence of the reactive carbonyl and acidic α-protons of the ethanone moiety provides handles for a variety of synthetic modifications. This allows for the construction of more complex molecular architectures built upon the 8-acetylisoquinoline framework. Furthermore, isoquinoline derivatives are well-documented for their diverse pharmacological properties. rsc.org Compounds with similar structures have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The specific structural features of this compound, which combines the isoquinoline core with an ethanone substituent, suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery efforts. umich.edusmolecule.com For example, thiosemicarbazone derivatives of 1-acetylisoquinoline have been investigated as potential antimalarial agents. srce.hrnih.gov The unique electronic and steric environment of the 8-substituted isomer could lead to novel biological profiles.
Objectives and Scope of the Academic Research
The primary objective of this research is to conduct a focused investigation into the chemical compound This compound . This study aims to address the current gap in the scientific literature by providing a detailed characterization of this specific isomer.
The scope of this research will encompass the following key areas:
Synthesis and Characterization: To explore and document efficient synthetic routes for the preparation of this compound. This will include the purification and full characterization of the compound using modern analytical techniques.
Chemical Reactivity: To investigate the reactivity of the ethanone functionality and the isoquinoline nucleus in this specific positional isomer. This will involve studying a range of chemical transformations to understand how the 8-position substitution influences the compound's chemical behavior.
Exploration of Potential Biological Significance: To conduct preliminary investigations into the potential biological activities of this compound. This will be guided by the known pharmacological profiles of other isoquinoline derivatives and will aim to identify any unique properties arising from the 8-ethanone substitution.
This research will be strictly limited to the scientific study of the chemical properties and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isoquinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYTGDVYCCNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 1 Isoquinolin 8 Yl Ethanone and Its Derivatives
Precursor Synthesis and Functionalization Approaches
The initial and most critical phase in the synthesis of 1-(isoquinolin-8-yl)ethanone involves the selective introduction of a functional group at the C8 position of the isoquinoline (B145761) nucleus. This functionalized precursor can then be elaborated to install the desired ethanone (B97240) moiety.
Strategic Functionalization at the Isoquinoline 8-Position
The functionalization of the quinoline (B57606) and isoquinoline ring systems is a key strategy in modern synthetic chemistry, largely due to the medicinal importance of these scaffolds. researchgate.net Achieving regioselectivity at distal positions such as C8 is a significant challenge, as many C-H functionalization reactions favor the C2 position due to the electronic influence and directing capability of the ring nitrogen. nih.gov However, the C8 position has become a focal point of intense research, leading to the development of specific methodologies. nih.govacs.org
Strategic functionalization often relies on C-H activation, where a transition metal catalyst selectively activates a specific C-H bond, allowing for the introduction of a new functional group. researchgate.net By carefully choosing catalysts, directing groups, and reaction conditions, chemists can override the inherent reactivity of the isoquinoline ring and achieve functionalization at the less accessible C8 position. researchgate.net This approach is crucial for creating precursors, such as 8-halo or 8-boryl isoquinolines, which are primed for subsequent conversion to the ethanone group.
Introduction of the Ethanone Group via Directed Ortho-Metalation or Similar Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to a strong organolithium base. wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the adjacent ortho C-H bond with high selectivity. wikipedia.orgsemanticscholar.org
In the context of isoquinoline, the heterocyclic nitrogen atom itself can serve as the DMG. The process involves treating the isoquinoline with a potent base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). semanticscholar.org The base coordinates to the nitrogen atom and selectively abstracts a proton from the C8 position, forming a C8-lithiated isoquinoline intermediate. wikipedia.orgsemanticscholar.org This highly reactive organolithium species can then be quenched with an appropriate electrophile to introduce the ethanone group. Suitable acetylating agents include N,N-dimethylacetamide or acetyl chloride. This reaction demonstrates high regioselectivity, targeting the C8 position exclusively over other positions. wikipedia.org
Table 1: Key Reagents and Conditions for Directed Ortho-Metalation of Isoquinoline
| Step | Reagent/Condition | Purpose |
| Metalation | n-Butyllithium (n-BuLi) or LDA | Strong base for selective deprotonation at C8 semanticscholar.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to facilitate the reaction semanticscholar.org |
| Temperature | -78 °C | Low temperature to maintain stability of the organolithium intermediate semanticscholar.org |
| Quenching | N,N-dimethylacetamide or Acetyl Chloride | Electrophile to introduce the ethanone group |
Catalytic Pathways for C-C and C-N Bond Formation
Transition metal catalysis provides a versatile and efficient platform for constructing C-C and C-N bonds, which is fundamental for synthesizing complex molecules like derivatives of this compound. rsc.org These catalytic systems offer mild reaction conditions, high selectivity, and broad functional group tolerance. rsc.org
Transition Metal-Catalyzed Coupling Reactions
Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. mit.eduicmpp.ro These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. icmpp.ro
Palladium catalysts are exceptionally effective for forming C-C and C-N bonds and are widely used in the pharmaceutical industry. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for functionalizing the isoquinoline scaffold. icmpp.roacs.org
To synthesize this compound using this approach, a precursor such as 8-bromoisoquinoline (B29762) or isoquinolin-8-yl triflate is required. This precursor can then be coupled with a suitable organometallic reagent containing the acetyl group. For instance, in a Stille coupling, 8-bromoisoquinoline could be reacted with acetyltributylstannane. Alternatively, a Suzuki coupling could involve the reaction of 8-bromoisoquinoline with an acetyl-bearing boronic acid or ester. The success of these transformations relies on the appropriate choice of a palladium catalyst, ligands, and reaction conditions to ensure high yield and selectivity. mit.edu The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the reactivity of the palladium catalyst, facilitating the key steps of oxidative addition and reductive elimination. icmpp.ro
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Precursor 1 (Isoquinoline) | Precursor 2 (Coupling Partner) | Bond Formed |
| Suzuki-Miyaura | 8-Bromoisoquinoline | Acetyl Boronic Acid/Ester | C-C |
| Stille | 8-Bromoisoquinoline | Acetyltributylstannane | C-C |
| Sonogashira | 8-Iodoisoquinoline | Terminal Alkyne (followed by hydration) | C-C |
| Buchwald-Hartwig | 8-Bromoisoquinoline | Amine (e.g., NH3) | C-N |
While palladium is dominant in cross-coupling, iridium catalysts have emerged as powerful tools for other important transformations, particularly C-H activation and hydrogen-mediated reactions. uwindsor.canih.gov Iridium complexes can catalyze the direct alkylation of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling, which requires pre-functionalized starting materials. figshare.com
For instance, Ir(III)-catalyzed C-H alkylation has been demonstrated on N-acetyl-1,2-dihydroisoquinolines using diazo compounds as the alkylating agent. figshare.com While often targeting other positions, these methodologies highlight the potential for iridium catalysts to functionalize the isoquinoline core directly. Furthermore, iridium catalysts are highly effective in transfer hydrogenation reactions, which can be used to form C-C bonds. nih.gov In these processes, an alcohol can serve as the source of both a hydride and an organometallic nucleophile, which then adds to a carbonyl compound or imine. nih.gov This strategy allows for carbonyl addition from the alcohol or aldehyde oxidation level, representing a sophisticated and sustainable synthetic route. nih.gov
Table 3: Examples of Iridium-Catalyzed Reactions
| Reaction Type | Substrate Type | Reagent | Transformation |
| C-H Alkylation | N-acetyl-1,2-dihydroisoquinoline | Diazo compound | Forms a new C-C bond at a C-H position figshare.com |
| Transfer Hydrogenation | Alcohol, Alkyne, α-Ketoester | Iridium Catalyst | Reductive coupling to form C-C bonds nih.gov |
| Allylic Alkylation | Allylic Acetate | Sodiomalonate | Regioselective formation of C-C bonds uwindsor.ca |
Other Metal-Mediated Syntheses
Beyond classical methods, a variety of other metal-mediated reactions have been developed for the synthesis of isoquinoline cores. These methodologies often provide improved yields, regioselectivity, and functional group tolerance. Transition metals such as palladium, rhodium, ruthenium, copper, and nickel play a pivotal role in these transformations, typically through mechanisms involving C-H activation, cross-coupling, and annulation reactions. mdpi.comorganic-chemistry.org
Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for constructing isoquinolines and isoquinolones. organic-chemistry.orgacs.org For instance, the reaction of benzimidates with diazo compounds or sulfoxonium ylides, catalyzed by a rhodium complex, can afford substituted isoquinolines in an oxidant-free manner. organic-chemistry.orgacs.org Similarly, ruthenium(II) catalysts can facilitate the C-H functionalization of primary benzylamines and their subsequent annulation with sulfoxonium ylides to yield isoquinolines. organic-chemistry.org
Copper-catalyzed reactions also feature prominently in modern isoquinoline synthesis. The Larock isoquinoline synthesis, for example, utilizes a copper catalyst to transform 2-ethynylbenzaldehydes into isoquinolines in the presence of an amine source. acs.org This method has been particularly useful for substrates with various substitution patterns. acs.org Another copper(I)-catalyzed tandem reaction involves 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org
Palladium-catalyzed reactions, renowned in cross-coupling chemistry, have also been adapted for isoquinoline synthesis. A sequential process involving the palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org More direct methods include the palladium-catalyzed C-H activation of benzamides and their subsequent annulation with α-bromo ketones in a one-pot cascade fashion to yield isoquinolin-1(2H)-ones. acs.org
| Catalyst | Starting Materials | Reaction Type | Product | Ref. |
| Rh(III) | Benzimidates, Diazo compounds | C-H Activation/Annulation | Substituted Isoquinolines | acs.org |
| Ru(II) | Primary benzylamines, Sulfoxonium ylides | C-H Functionalization/Annulation | Isoquinolines | organic-chemistry.org |
| Cu(I) | 2-Bromoaryl ketones, Terminal alkynes, CH3CN | Tandem [3+2+1] Cyclization | Functionalized Isoquinolines | organic-chemistry.org |
| Pd(0)/Cu(I) | o-Iodobenzaldehyde imine, Terminal acetylene | Coupling/Cyclization | Isoquinolines | organic-chemistry.org |
| Pd(II) | Benzamides, α-Bromo ketones | C-H Activation/Annulation | Isoquinolin-1(2H)-ones | acs.org |
| Ni(II) | o-Halobenzamides, Internal alkynes | [4+2] Cyclocondensation | N-Substituted Isoquinolones | mdpi.com |
Organocatalytic Approaches to this compound Scaffolds
Organocatalysis has surfaced as a powerful, metal-free alternative for the asymmetric synthesis of complex molecular architectures, including the hydroisoquinoline scaffold. rsc.orgau.dk These methods often rely on the activation of substrates through the formation of transient, reactive intermediates using small organic molecules as catalysts.
One prominent strategy involves a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction cascade. rsc.orgau.dk In this approach, a primary amine catalyst reacts with a 2,4-dienal to form a trienamine intermediate. This intermediate then undergoes a Diels-Alder reaction with a suitable dienophile, such as a cyanoacrylamide, followed by an intramolecular cyclization to construct the highly functionalized hydroisoquinoline framework with excellent stereoselectivity. rsc.orgau.dk
Another innovative organocatalytic method is the one-pot asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This sequence is initiated by an aza-Henry reaction between a 2-(nitromethyl)benzaldehyde and an N-protected aldimine, catalyzed by a quinine-based squaramide organocatalyst. The catalyst operates through hydrogen-bonding interactions, controlling the stereochemistry of the newly formed adjacent stereocenters. The initial adduct then undergoes a spontaneous hemiaminalization and subsequent oxidation to furnish the target dihydroisoquinolinone as a single diastereomer with good to excellent enantioselectivity. nih.gov These domino reactions represent a highly efficient approach for building complex molecules from simple precursors in a single operation. nih.gov
| Catalyst Type | Key Reaction Sequence | Substrates | Product Scaffold | Key Features | Ref. |
| Chiral Primary Amine | Trienamine-mediated [4+2]-cycloaddition/Nucleophilic ring-closing | 2,4-Dienals, Cyanoacrylamides | Hydroisoquinolines | High yields, Excellent stereoselectivities | rsc.orgau.dk |
| Quinine-based Squaramide | Aza-Henry/Hemiaminalization/Oxidation | 2-(Nitromethyl)benzaldehydes, N-Protected aldimines | trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones | One-pot, Asymmetric, Single diastereomer | nih.gov |
Electrochemical Synthesis of Advanced Isoquinoline Structures
Electrochemical synthesis offers a sustainable and environmentally benign alternative to traditional chemical methods for constructing isoquinoline frameworks. researchgate.netresearchgate.net By using electric current to drive reactions, electrosynthesis can often obviate the need for stoichiometric chemical oxidants or catalysts, leading to milder reaction conditions and reduced waste. researchgate.netresearchgate.net
Recent advancements have demonstrated the synthesis of isoquinoline sulfone compounds through electrochemical means. researchgate.net In one such method, isoquinoline N-oxides react with sodium benzenesulfinates in the presence of sodium iodide as an electrolyte. This process, conducted in a mixed solvent system, yields isoquinoline C1 and C3 sulfone compounds in high yields without the requirement for external oxidants or metal catalysts. researchgate.net A similar electrochemical approach enables the direct C2 sulfonylation of heteroaromatic N-oxides with sulfonyl hydrazides under simple conditions. researchgate.net
Furthermore, electrochemical annulation reactions have been developed to construct the core isoquinoline ring. For example, the electrochemically enabled annulation of carbon-carbon triple bonds provides a versatile route to isoquinolinones. researchgate.net A mediated electrochemical [2+2+2] annulation of alkynes with nitriles has also been reported, forming substituted pyridines, a core component of the isoquinoline structure, in a single step from readily available starting materials. This method avoids the use of transition metals by employing a triarylamine redox mediator. researchgate.net These electrochemical strategies highlight a growing trend towards more sustainable and efficient synthetic organic chemistry.
Cascade and Tandem Reactions for Complex Structure Assembly
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the rapid assembly of complex molecules like isoquinolines. 20.210.105rsc.org These processes are characterized by their atom economy and operational simplicity, as they minimize the need for intermediate purification steps, thereby saving time and resources. 20.210.105rsc.org
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) are a subset of one-pot reactions where three or more starting materials react to form a product that contains substantial portions of all the initial reactants. nih.gov MCRs are powerful tools for generating molecular diversity and complexity from simple, readily available precursors. nih.govnih.gov
Several MCRs have been designed for the synthesis of isoquinoline and related heterocyclic scaffolds. For instance, a three-component reaction involving the condensation of aryl ketones with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another example is a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which yields densely functionalized isoquinolines. organic-chemistry.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is another versatile MCR used to synthesize imidazo[1,2-a]pyridines, which can serve as precursors for more complex fused systems. nih.govbeilstein-journals.org A synthetic route initiated by the GBB reaction, followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization, has been developed for the synthesis of complex imidazopyridine-fused isoquinolinones. nih.govbeilstein-journals.org
| Reaction Name/Type | Components | Catalyst | Product Scaffold | Ref. |
| Three-component reaction | Aryl ketones, Hydroxylamine, Internal alkynes | Rh(III) | Multisubstituted Isoquinolines | organic-chemistry.org |
| Three-component reaction | 2-Bromoaryl ketones, Terminal alkynes, Acetonitrile | Cu(I) | Densely Functionalized Isoquinolines | organic-chemistry.org |
| Groebke–Blackburn–Bienaymé (GBB) followed by IMDA | Aminopyridines, Aldehydes, Isocyanides | Yb(OTf)3 / AlCl3 | Imidazopyridine-fused Isoquinolinones | nih.govbeilstein-journals.org |
| Ugi-Wittig Reaction | Phosphonium Salt Precursors | DEAD | 3-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-isoquinolin-1(2H)-ones | dntb.gov.ua |
Cascade Cyclization and Annulation Strategies
Metal-catalyzed cascade reactions are prevalent in this area. For example, a rhodium(III)-catalyzed coupling/cyclization cascade between arylimidates and diazo compounds proceeds via intermolecular C-C bond formation followed by intramolecular C-N bond formation to provide isoquinolines and isoquinolin-3-ols directly, without the need for an external oxidant. acs.org Bimetallic sequential catalysis, using both Rh(III) and Pd(II), has been employed in the one-pot synthesis of isoquinolinone-fused quinoxalines from N-(2-acetamidophenyl)benzamides and 1,3-diynes through an NH/CH activation and cyclization cascade. researchgate.net
Stereoselective Synthesis and Chiral Induction
The asymmetric synthesis of chiral isoquinoline derivatives is of significant interest due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. acs.org Various strategies have been developed to control the stereochemistry during the formation of the isoquinoline core, leading to enantiomerically enriched or pure products.
A common approach involves the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ). rsc.orgresearchgate.net This can be achieved through catalytic hydrogenation using a chiral transition metal catalyst or by using chiral hydride reducing agents. rsc.orgresearchgate.net Another method involves the use of a chiral auxiliary attached to the imine nitrogen of the DHIQ, which directs the stereochemical outcome of the reduction by an achiral metallic hydride. rsc.orgresearchgate.net
The use of chiral building blocks or auxiliaries from the start is another effective strategy. For instance, alanine (B10760859) derivatives have been used as chiral auxiliaries in reactions to produce chiral 1-substituted isoquinoline derivatives, which are then transformed into more complex isoquinoline alkaloids with high stereoselectivity. nih.gov Bicyclic lactams derived from L-tartaric acid have also been used as templates for the stereoselective synthesis of hexahydro-pyrroloisoquinolines. The key step involves a highly stereoselective acid-catalyzed cyclization via an N-acyliminium ion. researchgate.net
Furthermore, the design and synthesis of chiral ligands for metal-catalyzed reactions can induce asymmetry. Chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts have been developed and successfully employed in asymmetric oxidation reactions, demonstrating the strategic use of the isoquinoline scaffold itself to create a demanding chiral environment around the metal center. acs.org
| Strategy | Method | Substrate/Precursor | Key Feature | Ref. |
| Enantioselective Reduction | Catalytic hydrogenation | 1-Substituted-3,4-dihydroisoquinolines | Use of chiral metal catalysts | rsc.orgresearchgate.net |
| Chiral Auxiliary | Reduction with achiral hydride | DHIQs with chiral auxiliary on nitrogen | Auxiliary controls stereochemistry | rsc.orgresearchgate.net |
| Chiral Auxiliary | Reaction with chiral auxiliary | Alanine derivatives | Synthesis of chiral 1-substituted isoquinolines | nih.gov |
| Chiral Template | Acid-catalyzed cyclization | Bicyclic lactams from L-tartaric acid | Stereoselective C-C bond formation via N-acyliminium ion | researchgate.net |
| Chiral Ligand Synthesis | Larock isoquinoline synthesis | 2-Ethynylbenzaldehydes | Creation of chiral isoquinoline-based ligands for asymmetric catalysis | acs.org |
Enantioselective Catalysis in Isoquinoline Synthesis
The creation of a stereogenic center, particularly at the C-1 position of the tetrahydroisoquinoline nucleus, is a central challenge in the asymmetric synthesis of isoquinoline alkaloids. clockss.orgrsc.org Enantioselective catalysis offers a powerful solution, enabling the production of chiral nonracemic isoquinoline derivatives with high optical purity. acs.orgnih.gov Various strategies have been developed, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic techniques. clockss.orgacs.orgnih.gov
One prominent approach involves the asymmetric reduction of a 3,4-dihydroisoquinoline (B110456) intermediate, which can be formed through reactions like the Bischler-Napieralski condensation. clockss.orgrsc.orgquimicaorganica.org This reduction can be achieved with high enantioselectivity using chiral catalysts. clockss.orgrsc.org For instance, ruthenium complexes with chiral ligands have been successfully employed in the asymmetric hydrogenation of 1-alkyl 3,4-dihydroisoquinolines, yielding 1-alkyl tetrahydroisoquinolines with excellent yields and enantiomeric excesses (ee). mdpi.com Similarly, iridium catalysts have proven effective for the asymmetric hydrogenation of imines and N-heteroaromatics, which are common precursors in isoquinoline synthesis. mdpi.com
Another strategy is asymmetric transfer hydrogenation, which utilizes hydrogen sources like formic acid or isopropanol (B130326) in the presence of a chiral transition-metal complex or an organocatalyst. mdpi.com This method has been extensively developed for the reduction of ketones and imines, key steps in many isoquinoline synthetic routes. mdpi.com
Chiral auxiliaries, often derived from natural sources like amino acids or carbohydrates, can be attached to the isoquinoline synthon to direct the stereochemical outcome of a reaction. clockss.orgresearchgate.net After the desired chiral center is established, the auxiliary is removed. This approach has been widely used in the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde to form a tetrahydroisoquinoline. clockss.orgwikipedia.org
Recent advancements have also seen the development of one-pot, asymmetric sequential catalytic processes. For example, a combination of chiral phosphine and gold catalysts has been used for the enantioselective synthesis of dihydroisoquinoline derivatives from aromatic sulfonated imines. thieme-connect.com This method demonstrates the power of merging different catalytic systems to achieve complex transformations with high stereocontrol. thieme-connect.com
The table below summarizes some examples of enantioselective catalytic methods used in the synthesis of chiral isoquinoline derivatives.
| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Chiral Ruthenium Catalyst | Asymmetric Hydrogenation | 1-Alkyl 3,4-Dihydroisoquinolines | 1-Alkyl Tetrahydroisoquinolines | Excellent |
| Chiral Phosphine/Gold Catalysts | Aza-Morita–Baylis–Hillman/Annulation | Aromatic Sulfonated Imines | Dihydroisoquinoline Derivatives | Good to Excellent |
| Bifunctional Chiral Phase-Transfer Catalyst | (3 + 3) Cycloaddition | Diazo Compounds and Isoquinolinium Methylides | rsc.orgrsc.orgnih.govTriazino[5,4-a]isoquinoline Derivatives | Up to 99% |
Atropisomerism in Biisoquinoline Systems and Analogues
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, a phenomenon of significant interest in biisoquinoline systems. researchgate.netwikipedia.org These molecules, which lack a traditional stereocenter, can exist as non-superimposable, isolable enantiomers if the rotational barrier is sufficiently high. wikipedia.orgcaltech.edunih.gov This restricted rotation is typically caused by steric hindrance from bulky substituents near the bond axis. caltech.edu
1,1′-Biisoquinolines are a notable class of ligands that exhibit atropisomerism. researchgate.net The two enantiomeric forms can each adopt syn or anti conformations. Racemization, the interconversion of these enantiomers, is more likely to occur through an anti conformation to avoid steric clash between the hydrogen atoms at the 8 and 8' positions. researchgate.net
The synthesis of axially chiral isoquinolines is a growing area of research, with applications in asymmetric catalysis where they can serve as chiral ligands. acs.org One of the key challenges is to control the stereochemistry during the formation of the biaryl axis. The Larock isoquinoline synthesis, a powerful method for constructing 3,4-disubstituted isoquinolines, has recently been adapted for asymmetric synthesis. acs.org By employing a palladium catalyst with a chiral Walphos ligand, axially chiral 3,4-disubstituted isoquinolines have been synthesized with high enantiomeric ratios. acs.org
Axially chiral biisoquinoline N,N'-dioxides have also emerged as effective Lewis base catalysts in asymmetric reactions. acs.orgnih.gov The introduction of bulky and electron-deficient aromatic groups at the 3,3'-positions can enhance their catalytic activity and enantioselectivity. acs.orgnih.gov
The table below highlights key aspects of atropisomerism in biisoquinoline systems.
| System | Key Feature | Synthetic Approach | Application |
| 1,1'-Biisoquinolines | Exhibit atropisomerism due to hindered rotation. | Chiral ancillary ligand induction. researchgate.net | Bidentate nitrogen donor ligands. researchgate.net |
| 3,4-Disubstituted Isoquinolines | Can possess axial chirality. | Asymmetric Larock isoquinoline synthesis with Pd(OAc)₂/Walphos catalyst. acs.org | Chiral ligands and catalysts. acs.org |
| Axially Chiral Biisoquinoline N,N'-Dioxides | Function as Lewis base catalysts. | Design and synthesis with polar aromatic C-H bonds. acs.orgnih.gov | Catalysts in asymmetric allylation reactions. acs.orgnih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of isoquinolines has traditionally relied on methods that often involve harsh conditions, toxic reagents, and hazardous solvents, raising environmental and economic concerns. rsc.orgrsc.org In response, there is a growing emphasis on integrating green chemistry principles into the synthesis of this compound and its derivatives. rsc.orgrsc.org This involves the use of benign solvents, recyclable catalysts, and energy-efficient processes. rsc.orgrsc.org
Solvent-Free and Aqueous Medium Reactions
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. tandfonline.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic reactions. nih.govsemanticscholar.org Several efficient methods for synthesizing isoquinolines in aqueous media have been developed. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile route to isoquinolines and isoquinoline N-oxides under mild conditions and without the need for organic solvents, additives, or ligands. nih.govsemanticscholar.org
Solvent-free reactions represent another significant advancement in green synthesis. These reactions, often conducted at room temperature or with microwave irradiation, can lead to shorter reaction times, higher yields, and easier product separation. tandfonline.com For example, new isoquinazoline derivatives have been synthesized in excellent yields through a three-component reaction under solvent-free conditions at room temperature. tandfonline.com
The table below provides examples of green synthetic approaches for isoquinoline derivatives.
| Reaction Condition | Catalytic System | Key Advantages |
| Aqueous Medium | Copper(I)-catalyzed intramolecular cyclization | Green solvent, mild conditions, high atom economy. nih.govsemanticscholar.org |
| Solvent-Free | Three-component reaction with triethylamine | Short reaction time, high yields, easy product separation. tandfonline.com |
| Ethanol (Biomass-derived) | Rhodium(III) complex | Mild conditions, eliminates need for external oxidants. chemistryviews.org |
Catalyst Reuse and Recyclability
The development of reusable and recyclable catalytic systems is a cornerstone of sustainable chemistry. rsc.org Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. To address this, strategies have been developed to immobilize catalysts or use reaction media that facilitate catalyst recovery.
For example, a homogeneous ruthenium catalyst in polyethylene (B3416737) glycol (PEG)-400 has been used for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in PEG is a biodegradable and non-toxic solvent, and the catalytic system can be reused. niscpr.res.in Similarly, a recyclable magnetic Cu-MOF-74 catalyst has been employed in the microwave-assisted synthesis of 1-aminoisoquinolines. rsc.org The magnetic nature of the catalyst allows for easy separation and reuse for at least five cycles without significant loss of activity. rsc.org
Magnetically recoverable Fe3O4 nanoparticles have also been used as a catalyst for the synthesis of pyrido-[2,1-a]-isoquinolines in water. rsc.org This eco-friendly method allows for easy catalyst recovery using a magnet and demonstrates good atom economy and high yields. rsc.org
The following table summarizes different recyclable catalytic systems used in isoquinoline synthesis.
| Catalyst | Reaction Medium | Recovery Method | Reusability |
| Ru(II)/PEG-400 | PEG-400 | Extraction | Reusable |
| Magnetic Cu-MOF-74 | DMF | Magnetic Separation | At least 5 cycles |
| Fe3O4 Nanoparticles | Water | Magnetic Separation | Recyclable |
Mechanistic Investigations and Reactivity Studies of 1 Isoquinolin 8 Yl Ethanone
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving 1-(isoquinolin-8-yl)ethanone is crucial for understanding its chemical behavior and optimizing synthetic methodologies. Various techniques are employed to probe the intricate steps of its transformations.
Spectroscopic methods are powerful tools for the real-time observation and characterization of transient species formed during a chemical reaction. In the context of reactions involving isoquinoline (B145761) derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable insights into the structure and bonding of reaction intermediates. For instance, in the synthesis of tetrahydroisoquinolines, IR spectroscopy has been used to identify key functional groups like hydroxyl (OH), amine (NH2, NH), and carbonyl (C=O) groups, with characteristic peaks appearing at specific wavenumbers (cm⁻¹). acs.org Similarly, ¹H NMR spectroscopy allows for the detailed analysis of the chemical environment of protons within a molecule, aiding in the structural confirmation of intermediates and final products. acs.org The tautomerism between quinolone and hydroxyquinoline forms, a phenomenon relevant to the isoquinoline core, has been studied using spectroscopic and computational methods. semanticscholar.orgmdpi.com
Table 1: Illustrative Spectroscopic Data for Related Isoquinoline Derivatives
| Functional Group | Spectroscopic Technique | Characteristic Peak/Signal |
| OH, NH₂, NH | IR | 3408, 3327 cm⁻¹ |
| C-H (aliphatic) | IR | 2967, 2915 cm⁻¹ |
| C=O (acetyl) | IR | 1705 cm⁻¹ |
| C=O (amide) | IR | 1644 cm⁻¹ |
| NH | ¹H NMR | 9.53 ppm (singlet) |
| Aromatic Protons | ¹H NMR | 7.05-7.76 ppm (multiplets) |
| Acetyl Protons (COCH₃) | ¹H NMR | 2.18 ppm (singlet) |
Note: The data presented is illustrative and based on related tetrahydroisoquinoline structures. acs.org Actual values for this compound intermediates may vary.
Isotopic labeling is a definitive technique for tracing the pathways of atoms and bonds throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium for hydrogen), researchers can follow its trajectory from reactant to product using mass spectrometry or NMR spectroscopy. wikipedia.org This method is instrumental in distinguishing between proposed reaction mechanisms. For example, in multi-step syntheses involving isoquinoline scaffolds, labeling a specific carbon or nitrogen atom can reveal which bonds are broken and formed, and in what sequence. wikipedia.org The use of stable isotopes is particularly advantageous in drug metabolism studies to understand the disposition and biotransformation of drug candidates. nih.gov
The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orgnih.gov It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation. wikipedia.org The magnitude of the KIE can provide detailed information about the changes in bonding and hybridization at the transition state. nih.gov For instance, an inverse solvent kinetic isotope effect, where the reaction is faster in a deuterated solvent, can indicate a pre-equilibrium step involving the solvent. mdpi.com
Electrophilic and Nucleophilic Reactivity at the Ethanone (B97240) and Isoquinoline Cores
The chemical reactivity of this compound is dictated by the interplay of its two core components: the ethanone group and the isoquinoline ring system. The ethanone moiety, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. This allows for a variety of transformations, including reductions to alcohols, reductive aminations, and additions of organometallic reagents.
Conversely, the isoquinoline ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The positions of substitution are directed by the nitrogen atom and the existing ethanone substituent. Furthermore, the nitrogen atom in the isoquinoline ring can act as a nucleophile or a base.
Chemo-, Regio-, and Stereoselectivity in Transformations
In reactions where multiple outcomes are possible, the selectivity of the transformation becomes a critical aspect.
Chemoselectivity refers to the preferential reaction of one functional group over another. study.com For example, a reducing agent might selectively reduce the ketone of the ethanone group without affecting other reducible functionalities on a more complex derivative.
Regioselectivity is the preference for bond formation at one position over another. study.com In electrophilic additions to the isoquinoline ring, the position of the new substituent is a matter of regioselectivity.
Stereoselectivity describes the preferential formation of one stereoisomer over another. study.com This is particularly relevant when new chiral centers are created during a reaction.
The development of new synthetic methods often focuses on achieving high levels of chemo-, regio-, and stereoselectivity to produce the desired product with high purity and yield. mdpi.comrsc.org
Derivatization Strategies and Functional Group Transformations
The versatile structure of this compound allows for a wide range of derivatization strategies to synthesize new compounds with potentially interesting biological or material properties. The ethanone group can be transformed into various other functional groups. For example, it can be converted to an alkene via a Wittig reaction, an amine via reductive amination, or an ester through a Baeyer-Villiger oxidation.
The isoquinoline core can also be modified. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the ring. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of complex molecules, and isoquinoline derivatives are often used as building blocks in these reactions. nih.gov For instance, Ugi-type MCRs followed by copper-catalyzed cyclization have been employed to synthesize diverse isoquinolin-2(1H)-yl-acetamides. nih.govresearchgate.net
Table 2: Common Functional Group Transformations of this compound
| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group |
| Ketone (ethanone) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone (ethanone) | RNH₂, NaBH₃CN | Amine |
| Ketone (ethanone) | Ph₃P=CHR | Alkene |
| Ketone (ethanone) | m-CPBA | Ester |
| Aryl Halide (on isoquinoline) | Organoboron reagent, Pd catalyst | Aryl-Aryl bond |
Halogenation and Alkylation
The acetyl group in this compound presents two primary sites for halogenation and alkylation: the α-carbon of the acetyl group and the isoquinoline ring itself.
Halogenation:
Alpha-halogenation of the acetyl group is a common reaction for ketones and proceeds through an enol or enolate intermediate. In acidic conditions, the reaction is catalyzed by the formation of an enol, which then attacks the halogen. This process is typically controllable to yield the mono-halogenated product, 2-halo-1-(isoquinolin-8-yl)ethanone. The introduction of the first halogen atom deactivates the enol, making subsequent halogenations less favorable.
Under basic conditions, halogenation occurs via an enolate intermediate. The formation of the enolate is the rate-determining step. The introduction of a halogen atom increases the acidity of the remaining α-protons, leading to rapid successive halogenations. For methyl ketones like this compound, this can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which is then cleaved to yield isoquinoline-8-carboxylic acid and a haloform (e.g., chloroform, bromoform).
Electrophilic halogenation of the isoquinoline ring is also a possibility. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, in the isoquinoline ring system, the position of substitution is also influenced by the nitrogen atom. Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring portion, with the C-5 and C-8 positions being the most reactive. Given that the acetyl group is at the C-8 position, electrophilic halogenation would likely be directed to the C-5 or C-7 position.
| Reaction | Reagents and Conditions | Product(s) | Notes |
| α-Halogenation (Acid-catalyzed) | X₂, Acetic Acid | 2-Halo-1-(isoquinolin-8-yl)ethanone | Monohalogenation is favored. |
| α-Halogenation (Base-catalyzed) | X₂, NaOH (aq) | Isoquinoline-8-carboxylic acid, CHX₃ | Proceeds via the haloform reaction. |
| Ring Halogenation | X₂, Lewis Acid (e.g., FeX₃) | 1-(5-Halo- or 7-Haloisoquinolin-8-yl)ethanone | Position of substitution is influenced by both the acetyl group and the ring nitrogen. |
Alkylation:
Alkylation of this compound can be achieved at the α-carbon of the acetyl group through the formation of an enolate. fiveable.melibretexts.orgpressbooks.pubuwo.calibretexts.org A strong base, such as lithium diisopropylamide (LDA), is typically required to deprotonate the α-carbon to form the enolate. This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. This method allows for the introduction of a variety of alkyl groups at the α-position.
| Reaction | Reagents and Conditions | Product | Notes |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 1-(Isoquinolin-8-yl)propan-1-one (for R=CH₃) and other alkylated ketones | Requires a strong, non-nucleophilic base to form the enolate. |
Oxidation and Reduction Pathways
The acetyl group of this compound is susceptible to both oxidation and reduction, leading to a variety of functional group transformations.
Oxidation:
The Baeyer-Villiger oxidation is a notable oxidative reaction for ketones, converting them into esters. wikipedia.orgorganic-chemistry.orgchemistrysteps.comnih.govsigmaaldrich.com In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. For aryl alkyl ketones like this compound, the migratory aptitude of the aryl group is generally greater than that of the methyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield isoquinolin-8-yl acetate.
| Reaction | Reagents and Conditions | Product | Notes |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Isoquinolin-8-yl acetate | The isoquinolinyl group migrates preferentially over the methyl group. |
Reduction:
The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene group, depending on the reducing agent and reaction conditions.
Reduction to the corresponding alcohol, 1-(isoquinolin-8-yl)ethanol, can be achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.
Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by treatment with a strong base at high temperatures. quimicaorganica.orgwikipedia.org The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid. Both methods would convert this compound to 8-ethylisoquinoline.
| Reaction | Reagents and Conditions | Product | Notes |
| Reduction to Alcohol | NaBH₄, Methanol or LiAlH₄, THF | 1-(Isoquinolin-8-yl)ethanol | Standard reduction of a ketone to a secondary alcohol. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene glycol, heat | 8-Ethylisoquinoline | Performed under basic conditions. quimicaorganica.orgwikipedia.org |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 8-Ethylisoquinoline | Performed under acidic conditions. |
Condensation Reactions
The α-hydrogens of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, acting as a nucleophile.
A common example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. taylorandfrancis.compearson.comwikipedia.orgwikipedia.org In this reaction, this compound can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base (e.g., NaOH or KOH). The enolate of this compound attacks the carbonyl carbon of the aldehyde, and the resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone, also known as a chalcone. This reaction leads to the formation of (E)-3-phenyl-1-(isoquinolin-8-yl)prop-2-en-1-one.
| Reaction | Reagents and Conditions | Product | Notes |
| Claisen-Schmidt Condensation | Benzaldehyde, NaOH, Ethanol | (E)-3-Phenyl-1-(isoquinolin-8-yl)prop-2-en-1-one | A crossed aldol condensation followed by dehydration. taylorandfrancis.compearson.comwikipedia.orgwikipedia.org |
Medicinal Chemistry and Biological Activity of 1 Isoquinolin 8 Yl Ethanone and Its Analogues
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity. For the isoquinoline (B145761) class of compounds, SAR studies involve systematically modifying the core structure and evaluating the impact of these changes on efficacy against various biological targets.
The biological activity of isoquinoline analogues is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research has shown that even minor modifications can lead to significant changes in pharmacological properties.
For instance, variations in substitution patterns have been linked to distinct therapeutic activities:
Anticancer Activity: Substitution at the 3-position of the isoquinoline ring has been shown to correlate with enhanced anti-cancer activity, potentially by promoting cell maturation and decreasing cell proliferation. semanticscholar.org In studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogues, it was found that while substitutions on the 'A' ring (the benzene (B151609) portion) generally reduced activity, the presence of a simple phenyl group at the 3-position could yield potent antitumor effects. nih.gov
Antimalarial Activity: Modifications at the 4-position of the isoquinoline nucleus are associated with the most prominent antimalarial activity, likely by inhibiting parasite survival and replication. semanticscholar.org
HER2/EGFR Inhibition: In the development of kinase inhibitors, isoquinoline derivatives have shown potential as selective HER2 inhibitors over EGFR. The replacement of a quinoline (B57606) moiety with an isoquinoline core resulted in analogues with good inhibitory activity against HER2 kinase and the proliferation of HER2-overexpressing SKBR3 breast cancer cells. nih.gov Further modifications, such as the addition of a morpholino group, demonstrated greater potency compared to piperidine or pyrrolidine derivatives, highlighting the importance of terminal heteroatoms for strong target binding. nih.gov
Antifungal Activity: The introduction of a 4-methoxy phenyl group at both the C-3 and C-4 positions of the isoquinoline ring system has been shown to produce significant antifungal activity. nih.gov
| Substitution Position | Associated Biological Activity | Reference Finding |
|---|---|---|
| 3-Position | Anticancer | Substitution at this position can lead to better anti-cancer activity. semanticscholar.org |
| 4-Position | Antimalarial | Shows most prominent antimalarial activity by inhibiting survival and replication. semanticscholar.org |
| 3- and 4-Positions | Antifungal | Substitution with 4-methoxy phenyl groups at both positions exhibited significant antifungal activity. nih.gov |
| Core Structure | HER2 Kinase Inhibition | Bioisosteric replacement of quinoline with isoquinoline improved HER2 inhibition and cellular activity. nih.gov |
The rational design of novel isoquinoline analogues with enhanced potency and selectivity is a key objective in drug discovery. Modern design strategies often employ fragment-based drug discovery (FBDD) and bioisosteric replacement to optimize lead compounds. researchoutreach.orgrsc.org
Fragment-based drug discovery is a method that screens smaller, less complex "fragment" molecules to identify successful binding events with a target protein. researchoutreach.org In one approach, a library of thousands of isoquinoline-based fragments was screened against protein kinases. By identifying fragments that bind to different positions on the target and then merging them onto a single isoquinoline ring, researchers can rapidly develop highly potent molecules, sometimes without needing detailed X-ray structural information of the target. researchoutreach.org For example, merging a fragment substituted at position 4 with one substituted at position 6 resulted in a compound with mid-nanomolar inhibition of its target kinase. researchoutreach.org
Bioisosterism, the substitution of one part of a molecule with a chemical group that has similar physical or chemical properties, is another powerful design principle. This strategy was effectively used to develop HER2-selective kinase inhibitors. By replacing a quinoline scaffold with an isoquinoline ring, researchers developed derivatives with significantly improved selectivity for HER2 over EGFR and enhanced anti-proliferative effects in HER2-dependent cancer cells. nih.govrsc.org Further derivatization of these new isoquinoline leads can improve other properties, such as metabolic stability. mdpi.com
Mechanisms of Action
The diverse pharmacological effects of isoquinoline derivatives stem from their ability to interact with a variety of molecular targets and modulate different cellular pathways.
Isoquinoline alkaloids and their synthetic analogues have been shown to interact with a range of specific biological macromolecules, leading to the modulation of their function.
Key molecular targets include:
Nucleic Acids (DNA and RNA): Certain isoquinoline alkaloids exert their therapeutic effects, particularly anticancer properties, by binding directly to nucleic acids. semanticscholar.orgnih.gov This interaction can modulate the stability of the polynucleic acid and alter the way duplex DNA interacts with proteins essential for replication, repair, or transcription. semanticscholar.org
Kinases: As discussed, isoquinoline derivatives have been designed as potent inhibitors of protein kinases, which are critical regulators of cell signaling. Specific analogues show high selectivity for HER2, a receptor tyrosine kinase implicated in breast cancer, over the closely related EGFR. nih.govrsc.org Other derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov
Other Enzymes: The isoquinoline scaffold is present in compounds that inhibit various other enzymes. For example, some tetrahydroisoquinoline derivatives are potent inhibitors of Dihydrofolate Reductase (DHFR), a target for cancer chemotherapy. nih.gov Additionally, isoquinoline-based N-ethyl ureas have been found to interfere with the activity of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. mdpi.com
Cell-based assays provide valuable information on the downstream effects of a compound's interaction with its molecular target. Studies on isoquinoline analogues have revealed several cellular mechanisms of action.
In cancer cell lines, isoquinoline derivatives have demonstrated potent cytotoxic and anti-proliferative effects. For example, certain tetrahydroisoquinoline compounds were found to induce cell cycle arrest and apoptosis (programmed cell death) in lung (A549) and breast (MCF7) cancer cells. nih.gov One potent compound caused cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis in A549 cells, while another arrested MCF7 cells at the S phase with a 69-fold increase in apoptosis. nih.gov The anticancer activity of some natural alkaloids, like noscapine, is attributed to their ability to disrupt microtubule dynamics, which is crucial for cell division. amerigoscientific.com
In the context of infectious diseases, some isoquinoline compounds are believed to exert their antibacterial effects by interfering with conserved mechanisms such as DNA replication or cell-wall synthesis. mdpi.com
Therapeutic Potential and Drug Development
The isoquinoline framework is a "privileged scaffold" in drug design, consistently appearing in molecules with significant therapeutic value. nih.govnih.gov The wide range of biological activities demonstrated by 1-(Isoquinolin-8-YL)ethanone and its analogues highlights their potential for development into new drugs for various complex diseases. wisdomlib.orgresearchgate.net
The demonstrated efficacy of isoquinoline derivatives as inhibitors of key enzymes like HER2 and DHFR, and their ability to induce apoptosis in cancer cells, underscores their significant potential as anticancer agents . nih.govnih.govnih.gov The development of analogues with high selectivity for cancer-specific targets could lead to more effective and less toxic therapies. nih.gov
Furthermore, the activity of isoquinoline compounds against bacterial enzymes like DNA gyrase and topoisomerase IV points to their potential as a novel class of antibacterial agents . mdpi.com The continued exploration of this scaffold could yield new medications to combat drug-resistant pathogens. wisdomlib.org
The broad spectrum of activities also includes antiviral, anti-inflammatory, antimalarial, and neuroprotective effects , making the isoquinoline core a versatile starting point for drug discovery programs aimed at a multitude of diseases. semanticscholar.orgnih.govnih.gov Continued research focusing on SAR, mechanism of action, and rational drug design will be crucial for optimizing these compounds and translating their therapeutic potential into clinical applications. amerigoscientific.com
Anti-cancer Activity
Isoquinoline derivatives have emerged as a promising class of compounds in the development of novel anti-cancer agents. wisdomlib.orgnih.gov Their mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis in tumor cells. nih.gov
For instance, a series of substituted naphthalimides, which are structurally related to isoquinolines, have demonstrated significant anticancer activities, with some compounds progressing to clinical trials. nih.gov One such derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, exhibited potent cytotoxicity against a panel of human tumor cell lines, including MOLT-4, HL-60, and U-937. nih.gov This compound was found to induce a rise in the sub-G1 fraction of the cell cycle and cause an accumulation of cells in the S and G2/M phases, indicative of apoptosis and mitotic arrest. nih.gov The apoptotic effect was further confirmed by the activation of caspases 3 and 6. nih.gov
Furthermore, studies on 1-phenylpyrrolo[2,1-a]isoquinoline derivatives have revealed their potential to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.gov Certain analogues have shown potent inhibitory activity against P-glycoprotein, an efflux pump responsible for drug resistance, thereby restoring the efficacy of conventional anticancer drugs like doxorubicin. nih.gov The antiproliferative activity of these compounds has been evaluated in various cancer cell lines, including rhabdomyosarcoma (RD), colon cancer (HCT116), cervical adenocarcinoma (HeLa), and lung adenocarcinoma (A549). nih.gov
The investigation of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin and its isoquinoline derivatives has also yielded promising results. nasu-periodicals.org.ua Specifically, 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole was found to inhibit the growth of a majority of the 60 cancer cell lines tested by the US National Cancer Institute. nasu-periodicals.org.ua
Below is a table summarizing the in vitro cytotoxicity data for selected isoquinoline analogues against various human cancer cell lines.
Anti-microbial and Antiviral Activities
The isoquinoline scaffold is a key structural feature in numerous compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. wisdomlib.org
In the realm of antibacterial research, novel alkynyl isoquinolines have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compounds such as HSN584 and HSN739 have been shown to reduce the intracellular load of MRSA in macrophages, a feat not achieved by the conventional antibiotic vancomycin. mdpi.com These compounds are believed to exert their effect by interfering with cell wall and nucleic acid biosynthesis. mdpi.com Similarly, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to the antibiotic amoxicillin. nih.gov
Regarding antifungal activity, derivatives of 1H-benzo[de]isoquinoline-1,3-dione have been synthesized and evaluated, with some showing potent activity against Candida albicans. researchgate.net Additionally, piperidinyl tetrahydrothieno[2,3-c]isoquinolines have displayed promising effects against various fungi, including Geotrichum candidum and Candida albicans. nih.gov
In the context of antiviral research, a new isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, isolated from Thalictrum glandulosissimum, has demonstrated notable activity against the tobacco mosaic virus (TMV). rsc.org Furthermore, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, with some compounds showing efficacy against both influenza A and B viruses. nih.gov The isoquinoline alkaloid berberine has also been noted for its broad-spectrum antiviral activity against both RNA and DNA viruses. mdpi.com Isoquinoline-containing alkaloids have also been identified as having the potential to combat SARS-CoV-2. nih.gov
The following table provides a summary of the antimicrobial and antiviral activities of selected isoquinoline derivatives.
Other Reported Biological Activities (e.g., Anti-inflammatory, Neuroprotective)
Beyond their anti-cancer and antimicrobial properties, isoquinoline derivatives have demonstrated a range of other significant biological activities, notably anti-inflammatory and neuroprotective effects. nih.gov
Anti-inflammatory Activity:
Several isoquinoline-based compounds have been shown to possess potent anti-inflammatory properties. nih.gov For example, a novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the expression of nuclear factor kappa-B (NF-κB). nih.gov This led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells, also through the inhibition of the NF-κB pathway. nih.gov
Neuroprotective Activity:
Isoquinoline alkaloids have been extensively studied for their neuroprotective effects, which are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and regulate autophagy. nih.govnih.gov Alkaloids such as nuciferine and berberine have demonstrated the ability to protect nerve cells from oxidative damage by enhancing the activity of antioxidant enzymes. nih.gov They also exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators in the central nervous system. nih.gov Furthermore, certain isoquinoline alkaloids can regulate autophagy, a cellular process crucial for the removal of damaged components, which can be dysregulated in neurodegenerative diseases. nih.gov Extracts from Glaucium grandiflorum, rich in isoquinoline alkaloids, have shown neuroprotective potential by modulating the NRF2-KEAP1 pathway, a key regulator of cellular antioxidant responses. mdpi.com
A summary of these activities is presented in the table below.
Pharmacological Characterization in Preclinical Models
The pharmacological characterization of this compound and its analogues in preclinical models is crucial for understanding their therapeutic potential. This involves a comprehensive evaluation of their efficacy, selectivity, and potency in both in vitro and in vivo systems.
In Vitro and In Vivo Efficacy Studies
In Vitro Efficacy:
In vitro studies are fundamental for the initial assessment of the biological activity of isoquinoline derivatives. For anti-cancer applications, these studies typically involve cytotoxicity assays against a panel of human tumor cell lines to determine the concentration at which the compound inhibits cell growth by 50% (IC50). For example, substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones have been evaluated for their antitumor efficacy, with studies showing their ability to inhibit DNA and RNA synthesis in murine ascites Sarcoma-180 tumor cells. researchgate.net In the context of anti-inflammatory activity, in vitro models often utilize lipopolysaccharide (LPS)-stimulated macrophages to assess the ability of compounds to reduce the production of pro-inflammatory mediators. nih.gov
In Vivo Efficacy:
Promising candidates from in vitro studies are further evaluated in in vivo models to assess their efficacy in a more complex biological system. For anti-inflammatory research, animal models of endotoxemia, induced by LPS injection, are commonly used. In such models, the administration of isoquinoline derivatives like CYY054c has been shown to alleviate the systemic inflammatory response and improve cardiac function. nih.gov For neuroprotective studies, animal models of neurodegeneration are employed to evaluate the ability of isoquinoline alkaloids to protect against neuronal damage and improve functional outcomes. researchgate.net
Selectivity and Potency Profiling
Selectivity:
Selectivity is a critical aspect of drug development, as it relates to the ability of a compound to interact with its intended target with minimal off-target effects. For isoquinoline derivatives, selectivity profiling is essential to ensure that their therapeutic effects are not accompanied by significant toxicity. For instance, in the development of anticancer agents, it is desirable for a compound to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. nih.gov Similarly, for enzyme inhibitors, selectivity is assessed by testing the compound against a panel of related enzymes. The development of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors highlights the importance of selectivity over the wild-type enzyme to minimize potential side effects. nih.gov
Potency:
Potency refers to the concentration of a drug required to produce a specific effect. In medicinal chemistry, the goal is often to develop compounds with high potency, as this can translate to lower therapeutic doses and a reduced risk of side effects. The potency of isoquinoline derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For example, the optimization of isoquinoline CRTH2 antagonists led to the identification of compounds with high binding affinity and functional activity in the nanomolar range. nih.gov
The table below summarizes key pharmacological parameters for selected isoquinoline derivatives.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of polysubstituted isoquinolines remains a focal point of organic chemistry. nih.gov While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, future research will likely concentrate on more efficient and versatile strategies for creating derivatives of 1-(Isoquinolin-8-YL)ethanone and related compounds.
Key areas for development include:
C-H Activation: Modern transition-metal-catalyzed C-H activation techniques offer a powerful tool for the direct functionalization of the isoquinoline (B145761) core. acs.orgresearchgate.netrsc.orgmdpi.com Research into regioselective C-H activation at various positions on the this compound scaffold could provide streamlined access to a diverse library of analogues, avoiding the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. nih.govresearchgate.net Developing novel MCRs that incorporate the this compound backbone or its precursors could significantly expedite the discovery of new bioactive compounds. nih.gov
Photoredox Catalysis: This emerging area in synthetic chemistry uses light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed modifications of this compound could lead to the discovery of unique chemical transformations and the synthesis of previously inaccessible derivatives. rsc.org
These advanced synthetic methods promise to overcome some of the limitations of classical approaches, offering greater efficiency, atom economy, and the ability to generate molecular diversity for biological screening. nih.govrsc.org
Exploration of New Biological Applications
The isoquinoline nucleus is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.orgmdpi.comacs.org The specific substitution pattern of this compound suggests several promising avenues for the exploration of new biological applications.
| Potential Biological Application | Rationale for Exploration |
| Anticancer Agents | Isoquinoline and its derivatives have shown significant cytotoxic effects in various cancer cell lines, acting through mechanisms like DNA intercalation, inhibition of tubulin polymerization, and cell cycle arrest. eurekaselect.com The unique stereoelectronic profile of the 8-substituted ethanone (B97240) could lead to novel interactions with anticancer targets. |
| Kinase Inhibitors | The nitrogen atom in the isoquinoline ring can act as a hinge-binding motif in the ATP-binding site of kinases. mdpi.comresearchgate.net This makes this compound a candidate for the development of selective inhibitors for kinases involved in cell signaling and disease, such as those in the DDR (DNA Damage and Response) pathway. mdpi.com |
| Neuroprotective Agents | Derivatives of 8-hydroxyquinoline (B1678124) are known for their ability to chelate metal ions and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Exploring the potential of this compound and its derivatives in this area is a logical next step. |
| Antimicrobial and Antiviral Agents | The isoquinoline scaffold is present in many compounds with demonstrated activity against a range of pathogens. semanticscholar.orgmdpi.com Screening this compound and its derivatives against various bacterial and viral strains could identify new leads for infectious disease therapies. |
Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and performing systematic biological screening to uncover novel therapeutic potentials.
Advanced Computational Modeling for Drug Discovery and Material Science
Computational methods are indispensable tools in modern chemical research, accelerating the process of drug discovery and materials design. nih.gov For this compound, advanced computational modeling can provide crucial insights and guide experimental efforts.
In Drug Discovery:
Molecular Docking: This technique can be used to predict the binding orientation of this compound and its derivatives within the active site of biological targets, such as enzymes and receptors. researchgate.nettandfonline.com This helps in understanding the molecular basis of their activity and in designing more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of isoquinoline derivatives with their biological activity. mdpi.comnih.govjapsonline.comresearchgate.netjapsonline.com These models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the role of specific interactions. mdpi.comtandfonline.comtandfonline.com
In Material Science: While less explored, the properties of isoquinoline derivatives suggest potential applications in materials science. Computational modeling can be used to predict properties such as electronic conductivity, optical properties, and self-assembly behavior, guiding the design of new organic materials for electronics or sensing applications.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling data-driven approaches to complex problems. mdpi.comiscientific.org For this compound, AI and ML can be applied in several key areas:
Retrosynthetic Planning: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. mdpi.comgwern.net
Predictive Bioactivity Screening: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological activities of new compounds. nih.govresearchgate.netgithub.combiorxiv.org This allows for the rapid virtual screening of large libraries of this compound derivatives to identify those with the highest probability of being active against a specific target.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high predicted activity against a target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This could lead to the creation of novel isoquinoline-based drug candidates.
The synergy between AI and traditional chemical research promises to significantly accelerate the discovery and development of new molecules based on the this compound scaffold.
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound, expertise from various scientific disciplines must be integrated.
| Collaborating Disciplines | Potential for Synergy |
| Synthetic Organic Chemistry & Medicinal Chemistry | Design and synthesis of novel derivatives for structure-activity relationship studies. rsc.org |
| Pharmacology & Biology | In vitro and in vivo evaluation of the biological activity of new compounds. mdpi.com |
| Computational Chemistry & Data Science | Use of modeling, AI, and ML to guide synthesis and predict biological activity. nih.gov |
| Structural Biology & Biophysics | Elucidation of the 3D structures of ligand-target complexes to inform rational drug design. |
| Material Science & Engineering | Exploration of the potential of isoquinoline derivatives in the development of new materials. |
Such interdisciplinary collaborations are crucial for translating fundamental chemical research into tangible applications in medicine and technology. nih.gov The establishment of research consortia and partnerships between academic institutions and industry will be vital for advancing the study of this compound and its derivatives. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Isoquinolin-8-YL)ethanone, and how can reaction conditions be optimized?
- Answer : A common method involves acetylation of isoquinoline derivatives using acetic anhydride in anhydrous pyridine under inert atmospheres. For example, a similar compound, 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, was synthesized with 89% yield via refluxing in pyridine/acetic anhydride (10:1 equiv.), followed by silica gel chromatography (MeOH/CH₂Cl₂) . Optimization includes controlling stoichiometry, reaction time, and purification protocols. Low yields may result from incomplete acylation or side reactions; monitoring via TLC or LC-MS is critical.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl carbon) and aromatic protons (δ 7.5–9.0 ppm for isoquinoline protons). Conformational isomerism may cause splitting, as observed in related compounds .
- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹ and aromatic C-H stretches (3000–3100 cm⁻¹). Sample preparation (e.g., 10% CCl₄ for IR) affects resolution .
- Mass Spectrometry : Electron ionization (EI) typically shows molecular ion peaks [M⁺] and fragmentation patterns (e.g., loss of CO from acetyl groups) .
Q. What are the potential biological activities of this compound derivatives?
- Answer : While direct studies on this compound are limited, structurally similar ethanone derivatives (e.g., indolin-7-yl analogs) exhibit antimicrobial, anticancer, and antiviral properties. Researchers should empirically test bioactivity using assays like:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Note : Substituents on the isoquinoline ring (e.g., methoxy, nitro groups) significantly modulate activity .
Advanced Research Questions
Q. How can computational methods predict the reactivity and physicochemical properties of this compound?
- Answer :
- QSPR Models : Tools like CC-DPS integrate quantum chemistry and neural networks to predict logP, solubility, and toxicity. For example, logP values for similar ethanones range from 1.5–2.5, suggesting moderate hydrophobicity .
- DFT Calculations : Optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., acetyl carbonyl as a reactive center) .
- Retrosynthesis AI : Platforms using Pistachio/BKMS databases propose synthetic pathways by analyzing bond dissociation energies and precursor availability .
Q. How do structural modifications (e.g., substituents) impact the electronic properties and bioactivity of this compound?
- Answer :
- Electron-Withdrawing Groups (e.g., -NO₂ at C3): Increase electrophilicity of the acetyl group, enhancing reactivity in nucleophilic acyl substitutions .
- Electron-Donating Groups (e.g., -OCH₃ at C6/C7): Improve solubility and bioavailability but may reduce metabolic stability .
- Table : Key Modifications and Observed Effects
| Substituent | Position | Effect on logP | Bioactivity Trend |
|---|---|---|---|
| -OCH₃ | 6,7 | +0.3 | ↑ Anticancer |
| -NO₂ | 3 | +0.5 | ↑ Antimicrobial |
| -F | 5 | +0.2 | ↑ Cytotoxicity |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer :
- Dynamic Effects : Conformational exchange (e.g., rotamers) in NMR can cause signal splitting. Use variable-temperature NMR or DFT calculations to identify low-energy conformers .
- Artifact Peaks in MS : High-energy EI may fragment labile groups. Compare with softer ionization techniques (e.g., ESI) .
- IR Band Shifts : Solvent polarity (e.g., CCl₄ vs. CS₂) alters carbonyl stretch positions. Always note solvent conditions .
Q. How can byproducts in the synthesis of this compound be minimized?
- Answer :
- Byproduct Sources : Over-acylation (diacetylated products) or oxidation of the isoquinoline ring.
- Mitigation :
- Use controlled stoichiometry (1.1–1.5 equiv. acetylating agent).
- Add antioxidants (e.g., BHT) in anhydrous conditions .
- Employ column chromatography with gradient elution (e.g., 5→20% MeOH in CH₂Cl₂) .
Methodological Notes
- Synthesis Reproducibility : Replicate high-yield protocols (e.g., ) with strict inert-atmosphere control.
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Safety : Follow SDS guidelines for handling acetylating agents (e.g., acetic anhydride) and toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
